molecular formula C9H16O4 B3105069 Ethyl 5-ethoxy-3-oxopentanoate CAS No. 1519-56-8

Ethyl 5-ethoxy-3-oxopentanoate

Cat. No. B3105069
CAS RN: 1519-56-8
M. Wt: 188.22 g/mol
InChI Key: RONLTIFQZGMDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-ethoxy-3-oxopentanoate” is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 .


Synthesis Analysis

While specific synthesis methods for “Ethyl 5-ethoxy-3-oxopentanoate” were not found, a related compound, “Ethyl (E)-4-ethoxy-2-pentenoate”, was synthesized in a study . The synthesis involved etherification of ethyl lactate, followed by hydrolysis of the ester group and reduction to furnish 2-ethoxy-1-propanol .

Scientific Research Applications

Synthesis and Reactions

Ethyl 5-ethoxy-3-oxopentanoate is involved in various synthesis and reaction processes. For instance, its photoreaction with diketen leads to the formation of ethyl cis- and trans-5-oxo-4-oxaspiro[2,3]hexane-carboxylate. Further reactions include ethanolysis, which produces diethyl 3-oxohexane-1,6-dioate, and heating with sodium hydroxide in ethanol to yield 5-ethoxycarbonyl-4-oxopentanoic acid. These reactions demonstrate the compound's versatility in organic synthesis (Kato, Katagiri, & Sato, 1979).

Applications in Catalysis

Ethyl 5-ethoxy-3-oxopentanoate is used in catalytic processes, particularly in the etherification of 5-hydroxymethylfurfural (HMF) in anhydrous ethanol. The compound transforms into 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) and ethyl 4-oxopentanoate (EOP), influenced by Lewis and Bronsted acid sites in certain zeolites. This highlights its role in catalytic transformations, contributing to the development of sustainable chemical processes (Lanzafame et al., 2017).

Pharmaceutical Synthesis

In pharmaceutical research, ethyl 5-ethoxy-3-oxopentanoate is a precursor in the synthesis of statin drugs, crucial for cholesterol management. For example, its hydrogenation leads to the formation of ethyl 3-hydroxy-5,5-dimethoxypentanoate, a key intermediate in statin production. This highlights its importance in the synthesis of compounds with significant health benefits (Korostylev et al., 2008).

Role in Chemical Synthesis

The compound is also significant in the synthesis of various heterocycles, such as isoxazol-5(4H)-ones. Its treatment with hydroxylamine under specific conditions leads to the formation of distinct compounds with potential applications in chemical research (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

properties

IUPAC Name

ethyl 5-ethoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-12-6-5-8(10)7-9(11)13-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONLTIFQZGMDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethoxy-3-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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